

Application Notes and Protocols: Casein Phosphopeptides (CPP) in Pediatric Nutritional Supplements

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Compound of Interest

Compound Name: Casein phosphopeptide

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Audience: Researchers, scientists, and drug development professionals.

Introduction to Casein Phosphopeptides (CPP)

Casein Phosphopeptides (CPPs) are bioactive peptides derived from the enzymatic hydrolysis of casein, the main protein found in milk.[1][2] These peptides contain a characteristic sequence rich in phosphoserine residues, typically in the motif -Ser(P)-Ser(P)-Ser(P)-Glu-Glu-. This unique structure grants CPPs a high affinity for binding divalent cations, most notably calcium, but also iron and zinc.[3][4] Their primary application in pediatric nutrition stems from their ability to form soluble complexes with these minerals, preventing their precipitation in the neutral to alkaline environment of the small intestine and thereby enhancing their bioavailability and absorption.[1][2][5] In China, CPP is regulated as a nutrient fortifier under the food safety standard GB 14880-2012, with a maximum permitted dosage in products for children up to three years of age.[6]

Mechanism of Action: Enhancing Mineral Bioavailability

The principal mechanism by which CPPs enhance mineral absorption is by preventing the formation of insoluble mineral salts in the gastrointestinal tract.[7] In the alkaline pH of the ileum, essential minerals like calcium and iron tend to precipitate with phosphate and other dietary components, rendering them non-absorbable.[5]

CPPs intervene in this process:

- Chelation: The negatively charged phosphoserine clusters in CPPs bind to positively charged minerals (e.g., Ca^{2+} , Fe^{2+} , Zn^{2+}).[\[3\]](#)[\[5\]](#)
- Solubilization: This binding action forms soluble organophosphate complexes, keeping the minerals in solution even as the pH increases along the small intestine.[\[1\]](#)[\[2\]](#)[\[7\]](#)
- Passive Transport: By maintaining a higher concentration of soluble minerals at the surface of the intestinal epithelium (the brush border), CPPs facilitate passive diffusion of the minerals into the enterocytes.[\[2\]](#)
- Cellular Interaction: Some evidence from in vitro studies suggests that CPPs may also have a direct effect on intestinal cells, potentially upregulating the expression of mineral transport channels like TRPV6, although this mechanism requires further elucidation.[\[8\]](#)

This mechanism is particularly crucial in pediatric nutrition, where rapid growth necessitates high and efficient mineral uptake for bone development and other physiological functions.[\[6\]](#)

Caption: Mechanism of CPP-mediated mineral solubilization and absorption.

Applications and Efficacy in Pediatric Nutrition

CPP is incorporated into pediatric nutritional supplements, particularly infant formulas and fortified foods, to improve mineral nutrition, which is critical for growth and development.

Enhanced Calcium Absorption and Bone Health

Calcium is vital for the normal growth and development of bone in children.[\[6\]](#) CPPs significantly contribute to calcium bioavailability.[\[6\]](#) Studies have shown that CPPs can enhance calcium absorption and increase its deposition in the femur.[\[2\]](#) A randomized, double-blind, controlled clinical trial involving healthy term Chinese infants found that an infant formula containing CPP (in conjunction with A2 β -casein and high sn-2 palmitate) supported adequate growth and improved bone strength over a 4-month period.[\[7\]](#) While not solely attributable to CPP, the study hypothesized a synergistic effect where CPP increases calcium absorption, contributing to robust bone development.[\[7\]](#)

Improved Iron and Zinc Bioavailability

Iron deficiency is a prevalent nutritional issue worldwide, partly due to the low bioavailability of dietary iron.[1] CPPs, particularly those derived from β -casein, can bind iron, keep it soluble in the digestive tract, and prevent the formation of poorly absorbed ferric hydroxides.[1][3] This enhances iron absorption and can help correct iron deficiency.[1] In addition to iron, CPPs have been shown to improve the absorption of zinc. A study on infant cereals demonstrated that the addition of CPP to a rice-based cereal significantly increased the total quantity of zinc absorbed.[9]

Dental Health

An additional application is in dental health. The CPP-ACP (Amorphous Calcium Phosphate) complex has been shown to stabilize calcium and phosphate ions in dental plaque.[10] This helps maintain a state of supersaturation of these minerals with respect to tooth enamel, which reduces demineralization and promotes remineralization, thus providing an anti-caries effect beneficial for pediatric populations.[10]

Quantitative Efficacy Data

The following tables summarize quantitative data from in vitro, animal, and human studies on the efficacy of CPPs.

Table 1: Effect of CPP on Calcium Bioavailability

| Study Type | Model | CPP Intervention | Key Outcome | Result | Reference |
|------------|------------------------------|--------------------------------------|--|--|-----------|
| In Vitro | Caco-2 Cell Monolayer | CPP (25.12% purity) + Calcium | Calcium Transport | 53.68% increase in calcium transport compared to control. | [11] |
| In Vitro | Caco-2 / HT29-MTX Co-culture | Digested CPP (2 mg/mL) | Total Calcium Transport | Significant increase in total calcium transport after 30 minutes. | [8] |
| Animal | Growing Rats | Ca-fortified milk + CPP (0.25 mg/ml) | ⁴⁵ Ca deposition in femur and tibia | Significantly higher radioactivity in bones compared to control group. | [12] |

| Human Clinical Trial | Healthy Term Infants (n=120) | Infant formula with CPP, A2 β -casein, high sn-2 palmitate | Bone Strength (4 months) | Investigational formula group showed improved bone strength. |[7] |

Table 2: Effect of CPP on Zinc and Iron Bioavailability

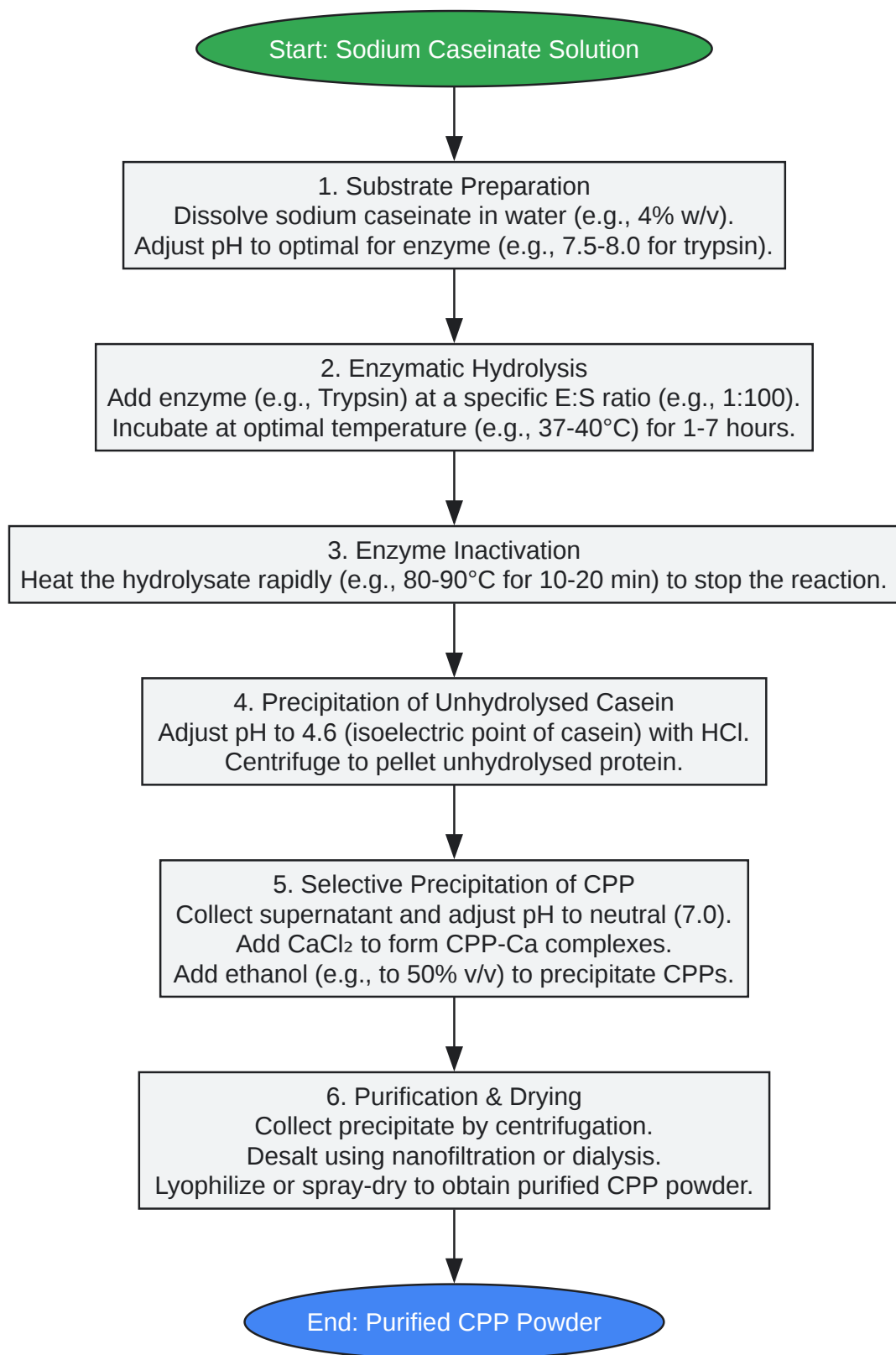
| Study Type | Model | CPP Intervention | Mineral | Key Outcome | Result | Reference |
|------------|---------------|---|---------|-------------------------------------|---|-----------|
| Human | Adults (n=11) | Rice-based infant cereal + 1g or 2g CPP | Zinc | Total Zinc Absorbed | Increased from 0.25 mg (no CPP) to 0.33 mg (1g CPP) and 0.31 mg (2g CPP). | [9] |
| In Vitro | Caco-2 Cells | β -casein CPP (1-25) + Iron | Iron | Iron Absorption & Cell Peroxidation | Higher iron absorption compared to ferric pyrophosphate and ferrous sulfate; lowest levels of malondialdehyde (marker of peroxidation). | [13] |

| Animal / Human | Rat loop model / Young women | β -casein CPP (1-25) + Iron | Iron | Iron Absorption & Tissue Uptake | Displayed better absorption and tissue uptake compared to ferric ascorbate control. |[1] |

Experimental Protocols

Protocol: Production of CPP via Enzymatic Hydrolysis

This protocol outlines a general method for producing CPPs from casein for research or development purposes. The process involves controlled enzymatic digestion followed by purification.



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Caption: Workflow for the enzymatic production and purification of CPP.

Methodology:

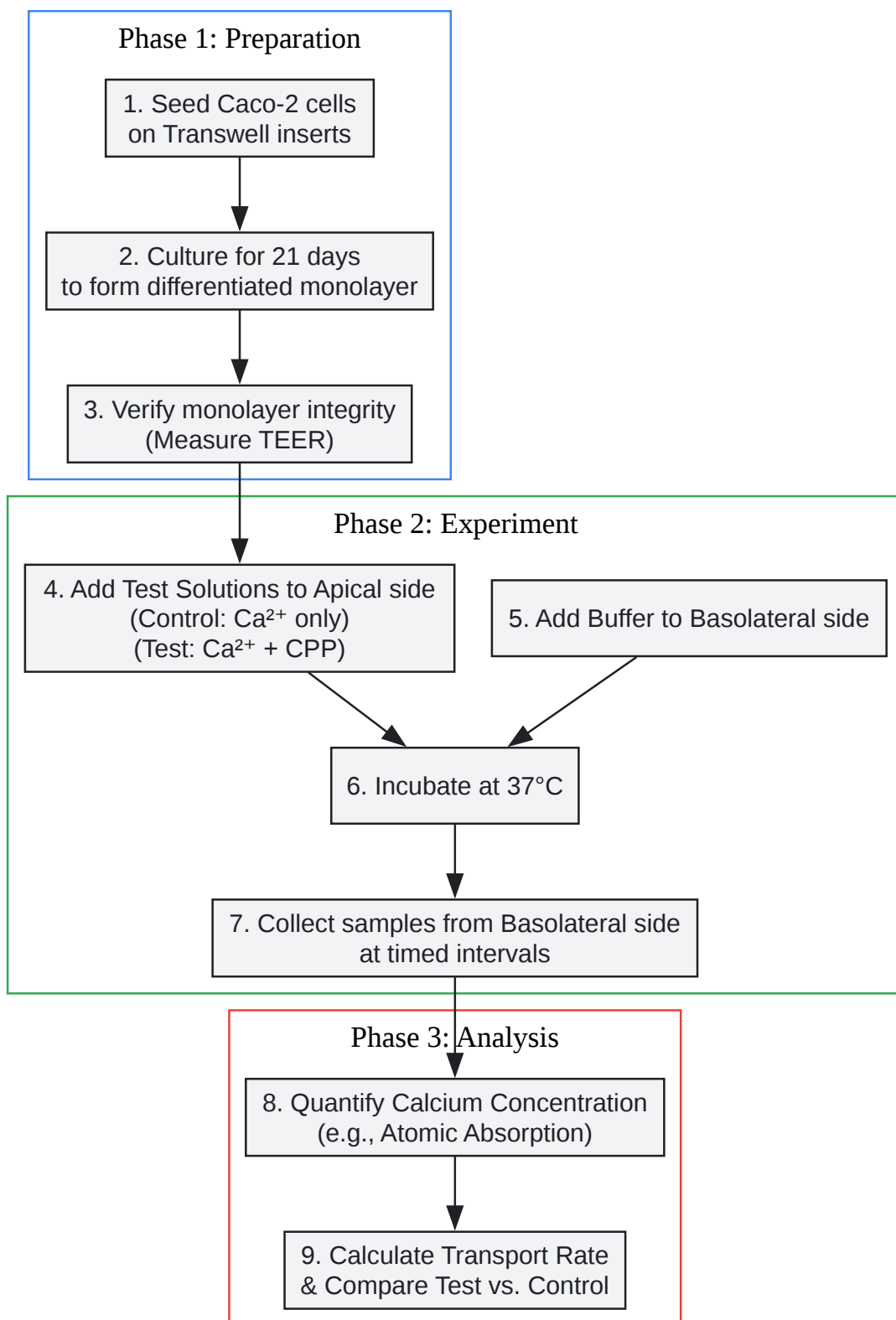
- **Substrate Preparation:** Prepare a 4% (w/v) solution of sodium caseinate in deionized water. Adjust the pH to 7.5 using NaOH.[14]
- **Enzymatic Hydrolysis:** Warm the solution to 40°C. Add trypsin at an enzyme-to-substrate ratio of 1:100. Maintain the temperature and stir for a defined period (e.g., 60 minutes).[15] The optimal duration may vary and should be determined empirically based on the desired degree of hydrolysis.[14]
- **Enzyme Inactivation:** Terminate the hydrolysis by heating the solution to 90°C for 20 minutes. [16]
- **Initial Separation:** Cool the hydrolysate and adjust the pH to 4.6 with HCl to precipitate any unhydrolysed casein. Remove the precipitate by centrifugation (e.g., 3000 x g for 10 min). [14]
- **CPP Precipitation:** Collect the supernatant and adjust the pH to 6.5. Add CaCl₂ to a final concentration of 1.0 g/L, followed by the addition of ethanol to a final concentration of 50% (v/v) to selectively precipitate the CPPs. Allow precipitation to occur for 6 hours.[15]
- **Purification and Drying:** Collect the CPP precipitate via centrifugation. The resulting material can be desalted using nanofiltration and then spray-dried or lyophilized to yield a purified CPP powder.[16]
- **Quality Control:** The final product should be analyzed for CPP content, molecular weight distribution, and mineral-binding capacity.[17]

Protocol: In Vitro Evaluation of Calcium Uptake using Caco-2 Cells

The Caco-2 cell line is a widely accepted model for the human intestinal barrier. This protocol describes a method to assess the ability of CPP to enhance calcium transport.[11]

Methodology:

- **Cell Culture and Differentiation:** Seed Caco-2 cells onto permeable Transwell inserts at a high density (e.g., 1×10^5 cells/cm²). Culture the cells for 21 days in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids) to allow for spontaneous differentiation into a polarized monolayer mimicking the intestinal epithelium.[\[8\]](#) Monitor monolayer integrity by measuring Transepithelial Electrical Resistance (TEER).[\[11\]](#)
- **Preparation of Test Solutions:** Prepare a transport buffer (e.g., HBSS). Create test solutions containing a fixed concentration of calcium (e.g., 10 mM CaCl₂) with and without the CPP preparation to be tested. A control group should contain only the calcium in the transport buffer.
- **Calcium Transport Assay:**
 - Wash the Caco-2 monolayers gently with pre-warmed PBS.
 - Add the test and control solutions to the apical (upper) chamber of the Transwell inserts.
 - Add fresh transport buffer to the basolateral (lower) chamber.
 - Incubate at 37°C.
- **Sample Collection and Analysis:** At various time points (e.g., 30, 60, 120, 240 minutes), collect aliquots from the basolateral chamber.[\[11\]](#)
- **Quantification:** Measure the calcium concentration in the collected samples using a suitable method, such as atomic absorption spectrometry or a fluorescent calcium assay kit.[\[8\]](#)
- **Data Analysis:** Calculate the apparent permeability coefficient (P_{app}) or the total amount of calcium transported over time. Compare the results from the CPP-containing groups to the control group to determine the enhancement effect.[\[11\]](#)



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Caption: Experimental workflow for Caco-2 cell calcium transport assay.

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